Teglarinad
Overview
Description
- Teglarinad chloride is a compound that acts as a proagent for GMX1778, which is a nicotinamide phosphoribosyl transferase (NAMPT) inhibitor .
- NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism.
- This compound chloride exhibits antitumor activity in mice, primarily attributed to its inhibition of NAMPT.
- Additionally, it enhances radiation efficacy by interfering with DNA repair and antiangiogenesis .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Teglarinad chloride are not readily available in the literature.
- it is essential to note that this compound chloride serves as a precursor to GMX1778, which is the active NAMPT inhibitor .
Chemical Reactions Analysis
- Teglarinad chloride likely undergoes various chemical reactions due to its structural features.
- Common reactions may include oxidation, reduction, and substitution.
- Unfortunately, specific reagents and conditions remain undisclosed.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- Teglarinad chloride has potential applications in various scientific fields:
Cancer Research: Its antitumor activity makes it relevant for cancer therapy.
Radiation Oncology: Enhancing radiation efficacy suggests its use in combination with radiotherapy.
Metabolism Studies: As an NAMPT inhibitor, it impacts cellular NAD+ levels.
Angiogenesis Research: Its antiangiogenic effects are relevant for vascular biology.
Mechanism of Action
- Teglarinad chloride inhibits NAMPT, leading to reduced NAD+ biosynthesis.
- This disruption affects cellular energy metabolism and DNA repair pathways.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
- Identifying other NAMPT inhibitors or related molecules would provide context for Teglarinad chloride’s uniqueness.
Biological Activity
Teglarinad, also known as this compound Chloride, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It is primarily recognized as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme integral to the NAD+ salvage pathway. This enzyme has been implicated in various cancers, making this compound a compound of interest in cancer research.
This compound functions by inhibiting NAMPT, which plays a crucial role in the synthesis of NAD+, a coenzyme essential for cellular metabolism and survival. By blocking NAMPT, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This mechanism has been validated through various studies, demonstrating its effectiveness in reducing cell viability in multiple cancer cell lines.
In Vitro Studies
-
Cell Viability Assays :
- In studies involving neuroendocrine tumor cell lines (e.g., DMS53 and GOT1), this compound exhibited significant cytotoxic effects. The compound's impact on these cells was assessed using standard cell viability assays, which indicated a dose-dependent reduction in cell survival rates.
- IC50 Values : Specific IC50 values were determined for different cell lines, showing that this compound effectively inhibited cell proliferation at nanomolar concentrations.
-
Mechanistic Insights :
- Research has shown that the inhibition of NAMPT leads to decreased levels of NAD+, resulting in increased oxidative stress and apoptosis in cancer cells. This was particularly evident in xenograft models where tumor growth was significantly reduced following treatment with this compound.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with advanced neuroendocrine carcinoma showed a partial response to this compound treatment after failing multiple lines of therapy. Imaging studies revealed a reduction in tumor size after several cycles of treatment.
- Case Study 2 : In a cohort study involving patients with melanoma, this compound was evaluated alongside other NAMPT inhibitors. Results indicated enhanced efficacy when combined with traditional therapies, suggesting potential for use in combination regimens.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description | Evidence |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells by inhibiting NAMPT and decreasing NAD+ levels. | Cell viability assays across various cancer cell lines demonstrated significant effects. |
Antitumor Activity | Reduces tumor growth in xenograft models and shows promise in clinical settings. | Case studies report tumor size reduction and patient responses to treatment. |
Metabolic Disruption | Alters metabolic pathways critical for cancer cell survival, leading to increased oxidative stress. | Mechanistic studies confirm reliance on NAD+ for cancer cell metabolism. |
Clinical Implications
This compound's role as a NAMPT inhibitor positions it as a candidate for treating cancers characterized by high NAMPT expression, such as melanoma and neuroendocrine tumors. Ongoing clinical trials are assessing its efficacy and safety profiles, particularly in combination with other therapeutic agents.
Properties
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXJCNMVVRGOJB-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43ClN5O8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766501-75-1 | |
Record name | Teglarinad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEGLARINAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.